
オクタエチレングリコールモノドデシルエーテル
概要
科学的研究の応用
Octaethylene glycol monododecyl ether is extensively used in scientific research due to its unique properties:
作用機序
オクタエチレングリコールモノドデシルエーテルの作用機序は、その両親媒性特性に起因しています。 この化合物は、親水性ポリエチレングリコール鎖と疎水性ドデシル基を持っており、水相と油相の両方と相互作用することができます。 この特性により、疎水性物質を可溶化して乳化を安定化することができます . 生物学的システムでは、膜タンパク質と相互作用し、それらの抽出と安定化を促進することができます .
類似の化合物:
- ペンタエチレングリコールモノドデシルエーテル
- テトラエチレングリコールモノオクチルエーテル
- ノナエチレングリコールモノドデシルエーテル
- ヘキサエチレングリコールモノドデシルエーテル
- デカエチレングリコールモノドデシルエーテル
比較: オクタエチレングリコールモノドデシルエーテルは、膜タンパク質を可溶化し、乳化を安定化するのに特に有効な親水性と疎水性の特性の特定のバランスによりユニークです。 より少ないまたはより多くのエチレングリコールユニットを持つそのアナログと比較して、それは多くの用途に最適なバランスを提供し、より良い可溶化と安定化特性を提供します .
生化学分析
Biochemical Properties
Octaethylene glycol monododecyl ether plays a significant role in biochemical reactions, particularly in the extraction of membrane proteins . It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to solubilize the viral membrane of intact influenza virus . The nature of these interactions is based on the accumulation of Octaethylene glycol monododecyl ether molecules outside the membrane until the formation of micelles, leading to the extraction of membrane constituents .
Cellular Effects
The effects of Octaethylene glycol monododecyl ether on various types of cells and cellular processes are primarily related to its influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism through its interactions with membrane-bound proteins .
Molecular Mechanism
The mechanism of action of Octaethylene glycol monododecyl ether at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects by solubilizing the viral membrane of intact influenza virus, thereby influencing the function of membrane-bound proteins .
準備方法
合成経路と反応条件: オクタエチレングリコールモノドデシルエーテルは、ドデカンールのエトキシ化によって合成されます。 このプロセスには、通常水酸化カリウムまたは水酸化ナトリウムなどの触媒の存在下、制御された温度および圧力条件下でのドデカンールとエチレンオキシドの反応が含まれます . 反応は、ドデカンール分子に所望の数のエチレングリコールユニットが添加されるまで実行されます。
工業生産方法: 工業環境では、オクタエチレングリコールモノドデシルエーテルの生産は、同様のエトキシ化プロセスに従いますが、より大規模で行われます。 反応は、温度、圧力、および触媒濃度を正確に制御して製品品質の一貫性を確保する大型反応器で行われます .
化学反応の分析
反応の種類: オクタエチレングリコールモノドデシルエーテルは、主にエーテルおよびアルコールに典型的な反応を起こします。 これらには以下が含まれます。
酸化: ヒドロキシル基は、強い酸化条件下でアルデヒドまたはカルボン酸を形成するように酸化することができます。
還元: この化合物は、対応するアルカンまたはアルコールを形成するように還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物:
酸化: ドデカン酸またはドデカナールの形成。
還元: ドデカンまたはドデカンールの形成。
4. 科学研究への応用
オクタエチレングリコールモノドデシルエーテルは、そのユニークな特性により、科学研究で広く使用されています。
類似化合物との比較
- Pentaethylene glycol monododecyl ether
- Tetraethylene glycol monooctyl ether
- Nonaethylene glycol monododecyl ether
- Hexaethylene glycol monododecyl ether
- Decaethylene glycol monododecyl ether
Comparison: Octaethylene glycol monododecyl ether is unique due to its specific balance of hydrophilic and hydrophobic properties, which makes it particularly effective in solubilizing membrane proteins and stabilizing emulsions. Compared to its analogs with fewer or more ethylene glycol units, it offers an optimal balance for many applications, providing better solubilization and stabilization properties .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O9/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-19-21-34-23-25-36-27-28-37-26-24-35-22-20-33-18-16-31-14-12-29/h29H,2-28H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYELLDKEOUKVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184640 | |
| Record name | Dodecyloctaethyleneglycol monoether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-98-9 | |
| Record name | C12E8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyloctaethyleneglycol monoether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyloctaethyleneglycol monoether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Octaethylene glycol monododecyl ether?
A1: The molecular formula of Octaethylene glycol monododecyl ether (C12E8) is C28H58O9, and its molecular weight is 526.77 g/mol.
Q2: Are there any available spectroscopic data for this compound?
A2: While the provided papers do not include specific spectroscopic data, Raman spectroscopy has been used to investigate the molecular conformations of tri- through octaethylene glycol monododecyl ethers in the solid state. [] The results confirmed that the conformation of the oxyethylene chain in these surfactants is fundamentally identical to the helical structure of poly(oxyethylene).
Q3: How does Octaethylene glycol monododecyl ether interact with proteins?
A3: C12E8 interacts with proteins by solubilizing them in aqueous solutions. Studies with band 3, an anion-exchange protein, showed that C12E8 prevents aggregation and helps maintain the protein's native structure. [] This interaction is crucial for various applications, including protein purification, crystallization, and functional studies.
Q4: Can Octaethylene glycol monododecyl ether be used to study enzyme kinetics?
A4: Yes, C12E8 has been used to study the kinetics of enzymes like sarcoplasmic reticulum Ca2+-ATPase. [] Researchers found that the detergent-solubilized monomer of the enzyme exhibited different kinetic properties compared to the membrane-bound form, highlighting the importance of considering the enzyme's environment in kinetic studies.
Q5: How does Octaethylene glycol monododecyl ether affect the properties of lipid membranes?
A5: C12E8 can solubilize lipids and modify the properties of lipid membranes. This characteristic makes it useful in studying membrane proteins, as it allows for their extraction and reconstitution into artificial membranes for functional analysis. [, ]
Q6: What is the role of Octaethylene glycol monododecyl ether in drug delivery systems?
A6: C12E8 can be employed in drug delivery systems due to its ability to form mixed micelles with other surfactants. This property enables the encapsulation and delivery of both hydrophilic and hydrophobic drugs. [] For example, C12E8-based mixed micelles have been investigated for their potential to solubilize and deliver poorly soluble drugs. []
Q7: Can Octaethylene glycol monododecyl ether be used to study the properties of nanoparticles?
A7: C12E8 can be used to study the properties of nanoparticles, specifically their impact on oil-water interfaces. Studies have shown that the presence of C12E8 at the interface can affect the migration and behavior of oil droplets in the presence of nanoparticles. []
Q8: How does the stability of Octaethylene glycol monododecyl ether vary under different conditions?
A9: The stability of C12E8 is dependent on factors like pH, temperature, and the presence of other chemicals. Studies have demonstrated that C12E8 is more stable under acidic conditions than alkaline conditions. [] Additionally, its stability can be affected by the presence of oxidizing agents or elevated temperatures.
Q9: How is Octaethylene glycol monododecyl ether used in computational chemistry and modeling?
A11: C12E8 is often incorporated into computational models to simulate its behavior in various systems. For instance, coarse-grained models of C12E8 have been developed to study its self-assembly behavior in solution, its interactions with other molecules, and its effects on interfacial properties. [, ]
Q10: How does the structure of Octaethylene glycol monododecyl ether, especially the length of the poly(oxyethylene) chain, affect its properties and applications?
A12: The length of the poly(oxyethylene) chain in C12E8 significantly influences its hydrophilic-lipophilic balance (HLB), which in turn affects its solubility, aggregation behavior, and interaction with other molecules. Studies have shown that longer poly(oxyethylene) chains generally lead to higher water solubility and a greater tendency to form micelles. []
Q11: What are some strategies to improve the stability, solubility, or bioavailability of formulations containing Octaethylene glycol monododecyl ether?
A13: The stability and bioavailability of formulations containing C12E8 can be enhanced by optimizing factors like pH, temperature, and the use of appropriate excipients. Adding co-solvents, cyclodextrins, or other surfactants can improve solubility. [] Furthermore, encapsulation techniques like liposomes or nanoparticles can enhance bioavailability.
Q12: What SHE regulations should be considered when working with Octaethylene glycol monododecyl ether?
A12: When working with C12E8, it's crucial to follow standard laboratory safety procedures, including wearing appropriate personal protective equipment (PPE), handling the chemical in a well-ventilated area, and disposing of it according to local regulations. Consult the material safety data sheet (MSDS) for detailed safety information.
Q13: Is there any information on the pharmacokinetics and pharmacodynamics of Octaethylene glycol monododecyl ether?
A13: The provided research papers primarily focus on the physicochemical properties and applications of C12E8, and do not contain specific data on its pharmacokinetics or pharmacodynamics.
Q14: Is there any information on the in vitro and in vivo efficacy of Octaethylene glycol monododecyl ether?
A14: The provided research papers do not contain data on the in vitro or in vivo efficacy of C12E8, as they primarily focus on its physicochemical properties and applications in various research contexts.
Q15: How does Octaethylene glycol monododecyl ether behave in mixed surfactant systems?
A17: C12E8 can form mixed micelles with other surfactants, both ionic and nonionic. [, , ] The properties of these mixed micelles, such as their size, shape, and critical micelle concentration (CMC), depend on the specific surfactants used and their relative concentrations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



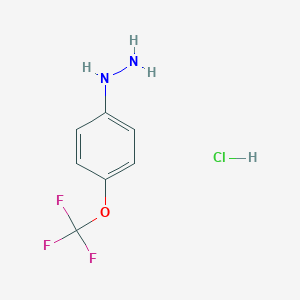
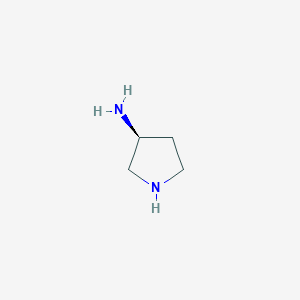

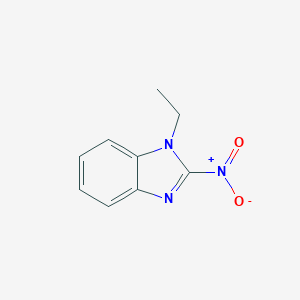
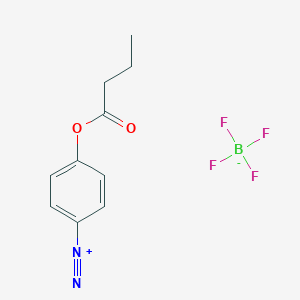
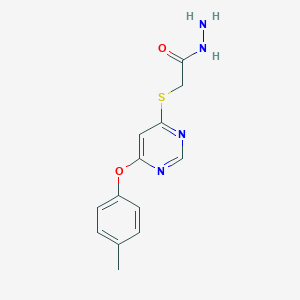
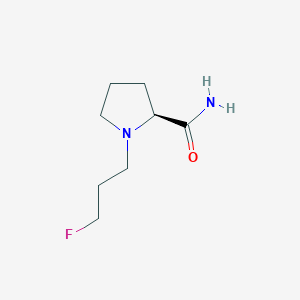

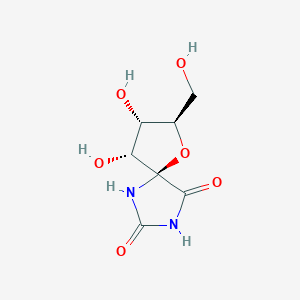
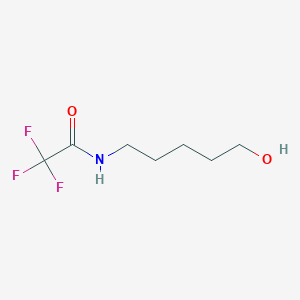
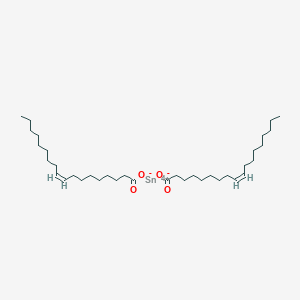
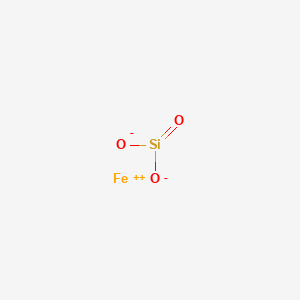
![methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B162823.png)
